1-Methyl-3-(4-nitrophenyl)-1H-pyrazole
Overview
Description
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrophenylhydrazine with 1-methyl-3-oxobutan-1-one in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired pyrazole derivative after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, at the available positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Methyl-3-(4-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-Methyl-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-3-(4-bromophenyl)-1H-pyrazole: Similar structure but with a bromo group instead of a nitro group.
Uniqueness: 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of various functionalized pyrazole derivatives and enhances its potential for diverse applications in research and industry.
Biological Activity
Structural Characteristics
The molecular formula of 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole is , with a molecular weight of approximately 218.22 g/mol. The structure comprises a pyrazole ring substituted with a methyl group and a nitrophenyl group, which may influence its biological activity through electronic and steric effects.
Anticancer Activity
Pyrazole derivatives have shown significant anticancer properties. For instance, compounds containing pyrazole moieties have been reported to induce apoptosis in various cancer cell lines through mechanisms such as inhibition of cell proliferation and modulation of apoptotic pathways . While specific data on this compound is scarce, its structural similarity to other active pyrazoles suggests potential anticancer efficacy.
Anti-inflammatory Effects
Numerous studies highlight the anti-inflammatory properties of pyrazole derivatives. For example, certain compounds have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 . Given that this compound features functional groups that may enhance such activities, it is plausible that it could exhibit similar anti-inflammatory effects.
Antimicrobial Properties
Pyrazoles are recognized for their antimicrobial activities against various pathogens. Research indicates that certain pyrazole derivatives possess significant antibacterial and antifungal properties . The presence of the nitrophenyl group in this compound may contribute to its potential effectiveness against microbial strains.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various pyrazole derivatives compared to the expected activities of this compound:
Activity Type | Pyrazole Derivative Examples | Mechanism of Action | Potential Activity of this compound |
---|---|---|---|
Anticancer | Indoles, Chalcones | Apoptosis induction, cell cycle arrest | Likely effective based on structural similarity |
Anti-inflammatory | Various derivatives | Inhibition of cytokines (TNF-α, IL-6) | Potential activity suggested by functional groups |
Antimicrobial | 2-Pyrrolyl derivatives | Disruption of microbial cell functions | Expected effectiveness due to nitrophenyl substitution |
Properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-6-10(11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRDRMAQFLXCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346032 | |
Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73387-59-4 | |
Record name | 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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